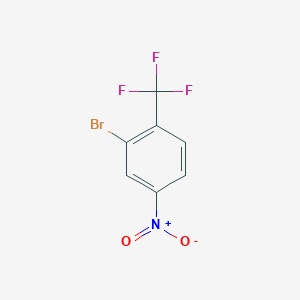

2-Bromo-4-nitro-1-(trifluoromethyl)benzene

描述

2-Bromo-4-nitro-1-(trifluoromethyl)benzene is a halogenated aromatic nitro compound. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group, provides multiple sites for chemical modification. This trifecta of functional groups allows chemists to strategically build more complex molecules, making it a sought-after intermediate in various synthetic pathways.

| Property | Data |

| CAS Number | 875238-74-7 |

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270.01 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Solubility | Soluble in various organic solvents |

Halogenated nitro-trifluoromethylbenzenes are a class of compounds that have garnered considerable attention in organic synthesis. The presence of a halogen atom (such as bromine) provides a reactive handle for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The nitro group, being a strong electron-withdrawing group, can direct the regioselectivity of certain reactions and can also be reduced to an amino group, opening up further synthetic possibilities.

The trifluoromethyl group is particularly noteworthy. Its inclusion in organic molecules can significantly alter their physical and chemical properties. beilstein-journals.orgbeilstein-journals.org For instance, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org The combination of these three functional groups on a benzene ring creates a powerful and versatile building block for synthetic chemists.

This compound serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. Its utility stems from the differential reactivity of its functional groups. For example, the bromine atom can participate in Suzuki, Heck, or Buchwald-Hartwig coupling reactions to introduce new carbon-based substituents.

The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This versatility allows for the construction of a diverse array of molecular architectures. The strategic placement of the bromo, nitro, and trifluoromethyl groups on the benzene ring allows for controlled and selective transformations, making it an invaluable tool for chemists designing and synthesizing novel compounds with specific properties and functions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-nitro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMBZRKLJGMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735180 | |

| Record name | 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875238-74-7 | |

| Record name | 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitro-1-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Nitro 1 Trifluoromethyl Benzene and Its Precursors

Strategies for Regioselective Functionalization of Benzene (B151609) Rings

The specific arrangement of the bromo, nitro, and trifluoromethyl groups on the benzene ring in 2-bromo-4-nitro-1-(trifluoromethyl)benzene necessitates a careful selection and sequencing of electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in achieving the desired isomer.

Nitration Protocols for Trifluoromethylated Benzenes

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and is a meta-director. The nitration of trifluoromethylbenzene, therefore, predominantly yields the meta-isomer, 1-nitro-3-(trifluoromethyl)benzene. This regioselectivity is a consequence of the destabilization of the ortho and para sigma complexes by the adjacent positively charged carbon.

| Starting Material | Reagents | Major Product | Reference |

| Trifluoromethylbenzene | HNO3/H2SO4 | 1-Nitro-3-(trifluoromethyl)benzene | General textbook knowledge |

Bromination Methodologies for Substituted Anilines and Nitrobenzenes

The introduction of a bromine atom onto an already substituted benzene ring is governed by the directing effects of the existing substituents. In the context of synthesizing precursors for this compound, the bromination of substituted anilines and nitrobenzenes is of particular importance.

Aniline (B41778) and its derivatives are strongly activated systems, and the amino group is an ortho-, para-director. Direct bromination of anilines often leads to polysubstitution. To achieve monobromination, milder brominating agents or protection of the amino group may be required. For instance, the bromination of 4-(trifluoromethyl)aniline (B29031) can be controlled to yield 2-bromo-4-(trifluoromethyl)aniline, a key precursor to the target molecule.

Nitrobenzene (B124822), on the other hand, is a deactivated system, and the nitro group is a meta-director. Electrophilic bromination of nitrobenzene will therefore direct the incoming bromine atom to the meta position.

| Starting Material | Reagents | Major Product |

| 4-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | 2-Bromo-4-(trifluoromethyl)aniline |

| Nitrobenzene | Br2/FeBr3 | 1-Bromo-3-nitrobenzene |

Multi-step Organic Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step sequence of reactions, carefully designed to install the functional groups in the correct positions.

Integrated Nitration, Ammonification, Bromination, and Deamination Sequences

A common strategy for the synthesis of related compounds, such as 4-bromo-2-nitro-1-(trifluoromethyl)benzene, involves a four-step process starting from m-chlorobenzotrifluoride. This sequence highlights the principles that can be adapted for the synthesis of the target isomer. The process includes:

Nitration: The starting material is nitrated to introduce the nitro group.

Ammonification: The chloro group is substituted by an amino group.

Bromination: A bromine atom is introduced onto the ring, directed by the existing substituents.

Deamination: The amino group is removed, typically via a diazotization reaction followed by reduction.

A direct and efficient synthesis of this compound has been reported starting from 2-bromo-4-(trifluoromethyl)aniline. This precursor is synthesized by the bromination of 4-(trifluoromethyl)aniline. The subsequent step involves the oxidation of the amino group to a nitro group to yield the final product.

| Precursor | Reagents | Product | Yield |

| 2-Bromo-4-(trifluoromethyl)aniline | Sodium perborate (B1237305) tetrahydrate, acetic acid | This compound | 60% |

Palladium-Catalyzed Carbonylation in Fluorinated Compound Synthesis

While a direct palladium-catalyzed carbonylation of this compound is not widely reported, the principles of this reaction are applicable to the synthesis of derivatives of fluorinated compounds. Palladium-catalyzed carbonylation of aryl bromides is a powerful tool for the introduction of a carbonyl group, which can then be further transformed into esters, amides, or carboxylic acids. For example, the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoro-1-propene with an amine and carbon monoxide demonstrates the feasibility of this transformation on fluorinated substrates, leading to the formation of α-(trifluoromethyl)-β-lactams. nih.gov This suggests that, under appropriate conditions, the bromo substituent in this compound could potentially undergo carbonylation to introduce a new functional group.

Catalytic Approaches in the Synthesis of this compound Derivatives

The bromine atom in this compound serves as a versatile handle for further molecular elaboration through various catalytic cross-coupling reactions. These reactions are instrumental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. Some of the key transformations include:

Heck Reaction: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an alkene. The Heck reaction of secondary trifluoromethylated alkyl bromides has been demonstrated, highlighting the utility of this method for creating complex fluorinated molecules. beilstein-journals.org

Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful method for the synthesis of arylamines.

The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzene ring can influence the reactivity of the C-Br bond in these catalytic cycles.

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Heck Reaction | Alkene | Palladium catalyst | Substituted alkene |

| Suzuki Coupling | Boronic acid/ester | Palladium catalyst | Biaryl compound |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | Arylamine |

Copper-Mediated Decarboxylative Halogenation

The synthesis of aryl halides from carboxylic acids via decarboxylative halogenation is a valuable transformation in organic chemistry. acs.org This method provides a strategic alternative to traditional Sandmeyer reactions or direct halogenation, often proceeding under milder conditions. While the classic Hunsdiecker reaction using silver salts has limitations, modern transition-metal-catalyzed versions, particularly those using copper, have expanded the scope and utility of this reaction. rsc.orgnih.gov

The synthesis of this compound can be envisioned through the copper-mediated decarboxylative bromination of its precursor, 2-nitro-5-(trifluoromethyl)benzoic acid . In this process, a copper catalyst facilitates the replacement of the carboxylic acid group with a bromine atom. The reaction typically involves heating the carboxylic acid with a brominating agent in the presence of a copper salt and often a co-catalyst or ligand.

The general mechanism is believed to involve the formation of a copper carboxylate intermediate. Thermal decomposition of this intermediate, often promoted by an oxidant, leads to the extrusion of carbon dioxide and the formation of an aryl-copper species. This species then reacts with the halogen source to yield the final aryl halide product. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring can influence the reaction's efficiency, with studies showing that electron-poor aromatic acids can be suitable substrates for such transformations. acs.orgrsc.org

Research into copper-mediated decarboxylative couplings has identified several key parameters that influence reaction outcomes. rsc.org These include the choice of copper source (e.g., Cu(I) vs. Cu(II)), the brominating agent, solvent, and reaction temperature.

Table 1: Representative Conditions for Copper-Mediated Decarboxylative Halogenation

| Parameter | Typical Reagents/Conditions | Function |

|---|---|---|

| Precursor | 2-nitro-5-(trifluoromethyl)benzoic acid | Provides the aromatic scaffold. |

| Catalyst | CuBr, CuI, Cu₂O | Mediates the decarboxylation and C-Br bond formation. |

| Brominating Agent | N-Bromosuccinimide (NBS), Dibromoisocyanuric acid | Serves as the source of the bromine atom. |

| Solvent | DMF, DMSO, Acetonitrile | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80 - 140 °C | Provides energy for decarboxylation and C-Br bond formation. |

Buchwald–Hartwig Coupling for Aryl Amine Formation in Derivative Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of aryl halides with amines. organic-chemistry.org This reaction is exceptionally valuable for synthesizing derivatives of this compound, where the bromine atom is replaced by a primary or secondary amine to generate a wide array of substituted anilines. These products are often precursors to complex molecules, including pharmaceuticals and materials for optoelectronics. nih.gov

The catalytic cycle of the Buchwald-Hartwig reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The success of the coupling is highly dependent on the choice of the palladium precatalyst, the phosphine (B1218219) ligand, the base, and the solvent. nih.gov The ligand is particularly crucial as it stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps.

Table 2: Key Components for Buchwald-Hartwig Amination of this compound

| Component | Examples | Role in the Reaction |

|---|---|---|

| Aryl Halide Substrate | This compound | The electrophilic coupling partner. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, SPhos, RuPhos, t-BuXPhos | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This methodology allows for the coupling of this compound with a diverse range of amines, including primary and secondary alkylamines and anilines, providing a robust route to complex derivatives.

Industrial Scale-Up and Process Optimization for Production

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on cost-effectiveness, safety, efficiency, and environmental impact. A patented industrial process illustrates a practical, multi-step route starting from the readily available raw material m-chlorobenzotrifluoride . google.com

The described industrial synthesis involves a four-step sequence:

Nitration: m-chlorobenzotrifluoride is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 5-chloro-2-nitrobenzotrifluoride . google.com

Amination: The resulting chloro-compound undergoes amination, where the chlorine atom is substituted by an amino group to yield 5-amino-2-nitrobenzotrifluoride . google.com

Bromination: The amino-nitro compound is then brominated to introduce a bromine atom at the position ortho to the amino group, forming 2-bromo-4-nitro-5-(trifluoromethyl)aniline . google.com

Deamination: In the final step, the amino group is removed via a deamination reaction using a nitrite (B80452) ester (e.g., isopentyl nitrite) in a polar aprotic solvent. This avoids the use of traditional low-temperature diazotization methods, reducing energy consumption and acidic waste. The final product, This compound , is then isolated by distillation. google.com

Process optimization for industrial scale-up involves several key considerations:

Reagent Selection: Utilizing inexpensive and readily available starting materials like m-chlorobenzotrifluoride is crucial. google.com

Reaction Conditions: Optimizing temperature, pressure, and reaction times for each step to maximize yield and throughput while ensuring safety. For instance, the deamination step is optimized to run at temperatures between 0-100 °C, which is more energy-efficient than cryogenic conditions. google.com

Waste Reduction: The chosen deamination method generates less acidic wastewater compared to conventional diazotization-sandmeyer reactions, aligning with green chemistry principles. google.com

Process Control: Implementing robust in-process controls to monitor reaction progress and product purity at each stage.

Isolation and Purification: Developing efficient distillation and purification protocols to achieve high product purity (e.g., ≥99.0%) on a large scale. nbinno.com

This strategic approach overcomes challenges related to expensive or difficult-to-source raw materials and provides a viable pathway for the large-scale, cost-effective production of this compound. google.com

Mechanistic Organic Chemistry and Reactivity of 2 Bromo 4 Nitro 1 Trifluoromethyl Benzene

Investigation of Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. youtube.com The rate and regioselectivity of this reaction are heavily dependent on the electronic properties of the substituents already present on the ring. slideshare.net

The benzene ring in 2-Bromo-4-nitro-1-(trifluoromethyl)benzene is substituted with three powerful electron-withdrawing groups (EWGs), which significantly reduces its reactivity towards electrophiles. This phenomenon is known as deactivation. slideshare.netlibretexts.org All activating groups are electron-donating, while deactivating groups are electron-withdrawing. edurev.in The combined influence of the bromo, nitro, and trifluoromethyl groups renders the aromatic ring exceptionally electron-poor and therefore substantially less nucleophilic than benzene. princeton.edu

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). nih.gov The nitrogen atom bears a formal positive charge, which strongly attracts the ring's pi-electrons. edurev.indalalinstitute.com This withdrawal destabilizes the positively charged arenium ion intermediate formed during electrophilic attack, slowing the reaction rate dramatically. slideshare.net Resonance structures show that the ortho and para positions bear a partial positive charge, making the meta position the least deactivated site for electrophilic attack. slideshare.net

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is also a strong deactivating group. Its effect is primarily inductive (-I), stemming from the high electronegativity of the three fluorine atoms. nih.govwikipedia.org This potent inductive withdrawal of electron density significantly reduces the ring's nucleophilicity and destabilizes the arenium intermediate. Like the nitro group, it is a meta-director. edurev.in

Bromine (-Br): Halogens such as bromine are in a unique class. They are considered deactivating groups because their strong inductive electron-withdrawing effect (-I) outweighs their weaker resonance electron-donating effect (+M). edurev.inwikiwand.com This net withdrawal of electron density makes the ring less reactive than benzene. However, the resonance donation of a lone pair of electrons from the bromine atom preferentially stabilizes the arenium intermediates formed from ortho and para attack. Consequently, bromine is an ortho-, para-director, despite being a deactivator. edurev.in

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing | None | Strongly Deactivating | Meta |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions of this compound

While highly unreactive towards electrophiles, electron-deficient aryl halides are prime candidates for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is the mirror opposite of EAS; it is facilitated by electron-withdrawing groups that activate the ring towards attack by a nucleophile. edurev.in The SNAr mechanism involves two main steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.org

For an SNAr reaction to occur, two conditions must generally be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to that leaving group. libretexts.orglibretexts.org The compound this compound is exceptionally well-suited for this reaction.

The bromine atom at position C-2 serves as the leaving group. The nitro group is at the C-4 position (para to the C-1 trifluoromethyl group, but ortho to the C-2 bromine), and the trifluoromethyl group is at the C-1 position (para to the C-4 nitro group and ortho to the C-2 bromine). This specific arrangement is crucial for reactivity.

Activation by -NO₂ and -CF₃ Groups: Both the nitro and trifluoromethyl groups are powerful EWGs that make the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. wikiwand.com They activate the ring by stabilizing the negatively charged Meisenheimer complex formed in the first, rate-determining step. libretexts.org

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is key to the facility of the SNAr reaction. When a nucleophile attacks the carbon bearing the bromine (the ipso carbon), a negative charge develops on the ring. This charge is delocalized through resonance. The presence of the nitro group at the ortho position and the trifluoromethyl group at the para position (relative to the point of attack) provides significant stabilization. The negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group and is also stabilized by the strong inductive effect of the trifluoromethyl group. libretexts.orglibretexts.org This extensive stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. edurev.in

| Substituent | Position Relative to Leaving Group (-Br at C2) | Role in SNAr |

|---|---|---|

| -CF₃ (Trifluoromethyl) | Ortho (C1) | Strong activation via inductive effect (-I) |

| -NO₂ (Nitro) | Para (C4) | Strong activation via resonance (-M) and inductive (-I) effects |

In the realm of nucleophilic aromatic substitution on nitroarenes, rearrangements involving the nitro group, though not common, have been documented. One of the classic examples is the von Richter reaction , discovered in 1871. wikipedia.org This reaction involves the treatment of an aromatic nitro compound with potassium cyanide, which results in the displacement of the nitro group and the introduction of a carboxyl group, typically at the position ortho to the original location of the nitro group. dalalinstitute.com This type of transformation, where the incoming group takes a position adjacent to the one vacated by the leaving group, is known as a cine substitution. slideshare.netwikipedia.org

The mechanism of the von Richter reaction is complex and was elucidated using isotopic labeling studies. It proceeds through the initial attack of the cyanide nucleophile on the carbon atom ortho to the nitro group, followed by a series of cyclization, ring-opening, and elimination steps to ultimately form the carboxylated product after extrusion of N₂. wikipedia.orgwikiwand.com While the von Richter reaction itself is often low-yielding and has limited synthetic utility, it highlights the potential for complex rearrangements in nitroaromatic systems under nucleophilic conditions. slideshare.netdalalinstitute.com Other nitro group migrations have been observed in different heterocyclic systems, often proceeding through distinct mechanisms. clockss.org There are no specific studies detailing such a migration for this compound, but the general reactivity pattern of nitroarenes allows for the possibility of such phenomena under specific reaction conditions.

Photoredox and Transition Metal-Catalyzed Transformations

Modern synthetic chemistry has increasingly turned to photoredox and transition metal catalysis to achieve transformations that are difficult under traditional thermal conditions. These methods often involve single-electron transfer (SET) pathways, generating radical intermediates that exhibit unique reactivity.

Aryl halides, particularly electron-deficient ones, are excellent substrates for reductive activation via photoredox catalysis. In a typical catalytic cycle, a photocatalyst, upon excitation by visible light, becomes a potent single-electron reductant. nih.gov This excited-state photocatalyst can transfer an electron to the aryl halide.

For a substrate like this compound, this single-electron transfer would be highly favorable due to the presence of the three electron-withdrawing groups, which lower the reduction potential of the molecule. The transfer of an electron generates a radical anion intermediate. This intermediate is highly unstable and rapidly undergoes fragmentation, expelling the bromide ion to generate an aryl radical. nih.gov This aryl radical is a versatile intermediate that can then participate in a variety of bond-forming reactions, such as C-C or C-heteroatom couplings, depending on the other reagents present in the reaction mixture. organic-chemistry.orgacs.org This photoredox strategy provides a mild and efficient method for the functionalization of highly electron-poor aryl halides, avoiding the harsh conditions often required for classical nucleophilic aromatic substitution.

Catalytic Deoxytrifluoromethylation Reactions

Catalytic deoxytrifluoromethylation is a process that converts alcohols into trifluoromethanes. organic-chemistry.org This one-step reaction is typically catalyzed by copper and utilizes a bench-stable reagent like phenyl bromodifluoroacetate (PhBDFA) to introduce the trifluoromethyl group. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is valued for its ability to streamline the synthesis of compounds containing a trifluoromethyl moiety, which are significant in medicinal and agricultural chemistry. organic-chemistry.org

The general mechanism is thought to involve an initial acylation of the alcohol to form a bromodifluoroacetate ester, followed by a copper-catalyzed decarboxylative trifluoromethylation. organic-chemistry.org This method is compatible with a wide range of alcohols, including allylic, propargylic, and benzylic types, and tolerates various functional groups. organic-chemistry.org

While this reaction is a key method for introducing trifluoromethyl groups, the direct involvement of this compound in this specific type of reaction as a substrate or product is not prominently featured in the reviewed literature. The compound itself already contains the desired trifluoromethyl group. However, understanding such catalytic processes is crucial in the broader context of synthesizing complex fluorinated molecules.

| Component | Typical Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Alcohol (Allylic, Propargylic, Benzylic) | Molecule to be trifluoromethylated |

| CF3 Source | Phenyl bromodifluoroacetate (PhBDFA) | Provides the trifluoromethyl group |

| Catalyst | CuI | Facilitates the trifluoromethylation |

| Ligand | DMEDA (N,N'-Dimethylethylenediamine) | Coordinates with the copper catalyst |

| Additive | Bromodifluoroacetic acid, KF | Assists in the reaction pathway |

| Solvent | DMF (Dimethylformamide) | Reaction medium |

Denitrative Coupling Reactions of Nitroarenes

Denitrative coupling reactions represent a powerful strategy for forming new bonds by replacing a nitro group on an aromatic ring. nih.gov This approach is particularly valuable because nitroarenes are readily available through the nitration of aromatic compounds. researchgate.net The transformation avoids the traditional, often inefficient, sequence of reduction, diazotization, and Sandmeyer reactions to convert a nitro group into other functionalities. nih.gov

Nitroarenes bearing electron-withdrawing substituents, such as the trifluoromethyl group present in this compound, are excellent candidates for these reactions. acs.org The electron-deficient nature of the aromatic ring facilitates the key step of many of these catalytic cycles: the oxidative addition of the Ar-NO2 bond to a transition metal catalyst, typically palladium or nickel. nih.govacs.org

Various types of denitrative couplings have been developed, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and etherification. nih.gov For instance, palladium catalysts paired with specific ligands like BrettPhos have been shown to be effective for the Suzuki-Miyaura coupling of nitroarenes. nih.gov Similarly, copper and nickel catalysts have been employed for denitrative etherification reactions. acs.org The presence of the trifluoromethyl group on this compound would be expected to enhance its reactivity as an electrophile in these cross-coupling reactions.

| Coupling Type | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium/BrettPhos | Arylboronic acid | C-C |

| Buchwald-Hartwig | Palladium/NHC | Amine | C-N |

| Etherification | CuO nanoparticles or NiCl₂ | Arylboronic acid or Alcohol | C-O |

| Hydrogenation | Palladium | H₂ source | C-H |

Radical Reactions and Pathways

The structure of this compound allows for several potential radical reactions. Radical reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org

The bromine atom on the aromatic ring can be a site for radical reactions. For example, radical dehalogenation can occur, where the bromine atom is abstracted by a radical species. libretexts.org This can be a key step in certain synthetic transformations. Radical bromination, often using N-bromosuccinimide (NBS), is a common method for introducing bromine at allylic or benzylic positions, though this is less relevant to the already brominated aromatic ring of the title compound unless side-chain-containing derivatives are considered. youtube.comyoutube.com

The nitro group can also participate in radical pathways. For instance, in denitrative coupling reactions of nitroalkenes, a radical species can add to the carbon bearing the nitro group, leading to a stabilized radical that subsequently expels the nitro group. rsc.org While this is described for nitroalkenes, analogous pathways for nitroarenes are conceivable under specific conditions. Furthermore, radical nitration-debromination has been observed in certain systems, where a radical nitration process is followed by the loss of a bromine atom, suggesting a potential interplay between the two functional groups on the ring under radical conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 4 Nitro 1 Trifluoromethyl Benzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) would lead to a complex splitting pattern (an ABC spin system). The proton ortho to the trifluoromethyl group would likely appear as a doublet, the proton between the bromo and nitro groups as a doublet of doublets, and the proton ortho to the nitro group as a singlet or narrowly split doublet.

The ¹³C NMR spectrum would display seven unique signals: four for the quaternary carbons (C-Br, C-NO₂, C-CF₃, and the carbon common to both rings in a condensed system if applicable) and three for the carbons bonded to hydrogen (CH). The carbon attached to the highly electronegative trifluoromethyl group would exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms.

Table 1: NMR Data for Selected Analogues

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Nitro-4-(trifluoromethyl)benzene | ¹H | 8.38 (d), 7.87 (d) rsc.org |

| ¹³C | 150.0, 136.1 (q), 126.7, 124.1, 123.0 (q) rsc.org | |

| 1-Bromo-4-(trifluoromethyl)benzene | ¹H | 7.64 (d), 7.50 (d) rsc.org |

| 1-Nitro-2-(trifluoromethyl)benzene | ¹H | 7.88-7.82 (m), 7.77-7.73 (m) |

Data presented is for illustrative purposes based on structurally similar compounds.

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds due to the wide chemical shift range of the ¹⁹F nucleus. fishersci.ca For this compound, the trifluoromethyl (-CF₃) group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no adjacent fluorine atoms to cause splitting. Its chemical shift provides information about the electronic environment of the aromatic ring. The electron-withdrawing nature of the nitro and bromo groups influences the shielding of the fluorine nuclei.

For instance, the ¹⁹F NMR spectrum of the analogue 1-nitro-4-(trifluoromethyl)benzene shows a sharp singlet at approximately -63.2 ppm. rsc.org Similarly, 1-nitro-2-(trifluoromethyl)benzene displays a singlet at -60.13 ppm. This indicates that the position of the nitro group relative to the trifluoromethyl group has a discernible effect on the fluorine chemical shift.

Table 2: ¹⁹F NMR Data for Trifluoromethylated Analogues

| Compound | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 1-Nitro-4-(trifluoromethyl)benzene | -63.2 rsc.org | Singlet |

| 1-Nitro-2-(trifluoromethyl)benzene | -60.13 | Singlet |

| 1-Bromo-4-(trifluoromethyl)benzene | Not specified, but expected to be a singlet | Singlet |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. The expected monoisotopic mass is 268.9299 Da for the C₇H₃⁷⁹BrF₃NO₂ isotopologue. nih.gov The presence of bromine is readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from a mixture and obtain its mass spectrum. For analogues like 1-nitro-4-(trifluoromethyl)benzene, GC-MS analysis shows a molecular ion peak (M⁺) at m/z 191. rsc.org For 1-bromo-4-(trifluoromethyl)benzene, the molecular ion is observed at m/z 224/226. nist.gov The fragmentation pattern would typically involve the loss of the nitro group (-NO₂) or the bromine atom (-Br).

Table 3: Mass Spectrometry Data for Key Analogues

| Compound | Technique | Molecular Ion (m/z) | Key Characteristics |

|---|---|---|---|

| 1-Nitro-4-(trifluoromethyl)benzene | GC-MS | 191 rsc.org | Single major molecular ion peak. |

| 1-Bromo-4-(trifluoromethyl)benzene | MS | 224/226 nist.gov | Characteristic 1:1 isotopic pattern for Bromine. |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an invaluable tool for monitoring the progress of reactions that synthesize or utilize this compound. It allows for the detection of the starting materials, intermediates, the final product, and any byproducts in the reaction mixture with high sensitivity and selectivity.

This technique is particularly useful for purity assessment of the final compound. By developing a specific LC-MS/MS method, one can quantify the amount of this compound and detect trace-level impurities that may not be visible by other methods like NMR. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the molecular ion, reducing chemical noise and improving the limit of quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F bonds of the trifluoromethyl group exhibit very strong absorptions in the 1300-1100 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, usually in the 600-500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

Data from the analogue 2-Bromo-4-nitrotoluene can be used for comparison, which shows characteristic peaks for the nitro group and the aromatic ring. nist.gov Similarly, the spectrum for 1-bromo-4-(trifluoromethyl)benzene provides reference peaks for the C-Br and C-F groups. nist.gov

Table 4: Characteristic IR Absorption Bands for Functional Groups in Analogues

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretch | 1-Bromo-4-nitrobenzene | ~1520 |

| NO₂ Symmetric Stretch | 1-Bromo-4-nitrobenzene | ~1348 |

| C-F Stretch | 1-Bromo-4-(trifluoromethyl)benzene | ~1325, 1170, 1130 nist.gov |

| Aromatic C=C Stretch | 2-Bromo-4-nitrotoluene | ~1600, 1480 nist.gov |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms and molecules within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms in a crystal, researchers can determine precise structural parameters. This includes the measurement of unit cell dimensions (the fundamental repeating unit of a crystal), bond lengths, bond angles, and torsional angles.

For a molecule such as this compound, single-crystal XRD analysis would yield critical insights into its solid-state conformation. It would precisely define the spatial relationship between the benzene ring and its bulky substituents: the bromine atom, the nitro group (NO₂), and the trifluoromethyl group (CF₃). The analysis would reveal the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.

Despite the importance of this technique, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the complete single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature to date. Therefore, specific experimental data on its crystal system, space group, and precise atomic coordinates are not available. The determination of its crystal structure would be a valuable contribution to the field, providing a benchmark for computational models and a deeper understanding of the interplay of its electron-withdrawing groups on crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The benzene ring and its substituents in this compound constitute a complex chromophoric system. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the nitro group (NO₂), a strong chromophore and a powerful electron-withdrawing group, is expected to significantly influence the electronic spectrum. The nitro group introduces possible n → π* transitions (involving the non-bonding electrons on the oxygen atoms) and also causes a bathochromic (red) shift of the benzene ring's π → π* absorption bands to longer wavelengths. The bromine atom and the trifluoromethyl group, being auxochromes, also modify the absorption characteristics of the benzene ring.

Table 1: UV-Vis Absorption Data for an Analogue Compound and its Parent Reagent in DMSO/H₂O 1:1

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) |

|---|---|---|

| 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | 236 | 8.9 × 10³ |

| 1-(Trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one (Parent Reagent) | 237 | 4.3 × 10³ |

Data sourced from a study on a related benziodaoxol-3-one system to illustrate the electronic effects of nitro and trifluoromethyl groups. beilstein-journals.org

Based on these principles, the UV-Vis spectrum of this compound is predicted to be dominated by strong absorptions in the UV region, arising from the modified π → π* transitions of the highly substituted aromatic ring.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Nitro 1 Trifluoromethyl Benzene

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to study the electronic structure of many-body systems, such as organic molecules. DFT calculations can predict a wide range of properties by approximating the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons. Methodologies like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are hybrid functionals that are commonly employed for such analyses.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is found. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific research data for this compound is not available in the searched literature. This table is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-N | Data not available | |

| C-C (aromatic) | Data not available | |

| C-CF3 | Data not available | |

| N-O | Data not available | |

| C-F | Data not available | |

| Bond Angle | C-C-Br | Data not available |

| C-C-N | Data not available | |

| O-N-O | Data not available | |

| Dihedral Angle | C-C-C-C (ring) | Data not available |

| C-C-N-O | Data not available |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

For this compound, this analysis would predict the characteristic vibrational modes associated with the C-Br, C-N, N=O, C-F, and trifluoromethyl group vibrations, as well as the aromatic ring modes. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the observed spectral bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these key orbitals, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative) Note: Specific research data for this compound is not available in the searched literature. This table is for illustrative purposes only.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. This is especially useful for understanding hyperconjugative interactions, such as the delocalization of electron density from the benzene (B151609) ring to the electron-withdrawing nitro and trifluoromethyl groups. NBO analysis also provides a method for calculating the distribution of atomic charges, offering insight into the molecule's polarity.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. The MESP provides a visual representation of the charge distribution, with different colors indicating regions of varying potential.

Typically, red or yellow areas represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue or green areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack. For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. Positive potential might be expected on the hydrogen atoms of the benzene ring and near the carbon atom attached to the electron-withdrawing groups.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While no specific molecular docking studies have been published for this compound, this methodology could be applied to investigate its potential interactions with various biological targets. The process would involve:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB).

Using docking software to place the 3D structure of this compound into the active site of the protein.

The software then calculates the binding affinity or docking score, which estimates the strength of the interaction.

This type of analysis could hypothetically screen this compound against a panel of proteins to identify potential biological activity.

Investigation of Binding Affinity to Biological Receptors (e.g., Androgen Receptor)

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.govnih.gov Computational docking and molecular dynamics simulations are instrumental in predicting and analyzing the binding of small molecules to the AR. While no specific studies on the binding of this compound to the androgen receptor are publicly available, the principles of such investigations can be outlined based on research on other AR ligands.

A computational analysis to predict the binding affinity of this compound to the androgen receptor would typically involve molecular docking simulations. This technique predicts the preferred orientation of the molecule when bound to the receptor's ligand-binding domain (LBD). The strength of this interaction, or binding affinity, is then estimated using a scoring function. Key amino acid residues within the AR LBD are known to form crucial interactions with ligands, and these are predominantly hydrophobic in nature. frontiersin.org

For instance, studies on other nonsteroidal AR modulators have highlighted the importance of interactions with residues such as Leu704. frontiersin.org The trifluoromethyl group on a ligand, for example, has been shown to interact with this residue. frontiersin.org Given the structure of this compound, it is plausible that its trifluoromethyl group could engage in similar interactions. The nitro group, being a strong electron-withdrawing group, would influence the electronic distribution of the benzene ring and could participate in electrostatic or polar interactions. The bromine atom, depending on its position and the topology of the binding pocket, could form halogen bonds or van der Waals interactions.

To provide a more quantitative prediction, binding free energy calculations, such as those employing the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods, would be performed on the docked complex. These calculations provide a more accurate estimate of the binding affinity by considering solvation effects.

Table 1: Key Amino Acid Residues in the Androgen Receptor Ligand-Binding Domain and Their Potential Interactions with this compound

| Residue | Interaction Type | Potential Interacting Group on Ligand |

| Leu704 | Hydrophobic | Trifluoromethyl, Benzene Ring |

| Gln711 | Hydrogen Bond | Nitro Group |

| Arg752 | Pi-Cation | Benzene Ring |

| Phe764 | Pi-Pi Stacking | Benzene Ring |

| Met780 | Hydrophobic | Bromo, Trifluoromethyl |

| Thr877 | Hydrogen Bond | Nitro Group |

This table is predictive and based on the known interactions of other ligands with the androgen receptor. Specific interactions for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

From these trajectories, various properties can be analyzed. For instance, the rotational dynamics of the trifluoromethyl and nitro groups relative to the benzene ring can be characterized. The solvation shell around the molecule can be examined to understand how solvent molecules arrange themselves around the different functional groups. Hydrogen bonding between the nitro group and water molecules, for example, would be a key interaction to investigate.

Studies on similar molecules, such as nitrobenzene (B124822), have utilized MD simulations to understand their behavior in aqueous solutions. nih.govnih.govacs.org These studies reveal insights into how the solvent environment affects the molecule's properties and dynamics. For this compound, MD simulations could reveal how the interplay of the hydrophobic trifluoromethyl group, the polar nitro group, and the halogenated benzene ring dictates its solubility and partitioning behavior.

Table 2: Predicted Solvation Properties of this compound Functional Groups from Theoretical Molecular Dynamics Simulations

| Functional Group | Expected Solvent Interaction | Type of Information from MD |

| Trifluoromethyl | Hydrophobic | Water structuring around the group |

| Nitro | Polar/Hydrogen Bonding | Hydrogen bond lifetimes and number |

| Bromo | Weakly Polar/Halogen Bonding | Radial distribution function with solvent |

| Benzene Ring | Hydrophobic/Pi-Interactions | Orientation of solvent molecules |

Quantum Chemical Calculation of Nonlinear Optical (NLO) Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the nonlinear optical (NLO) properties of molecules. nih.govjournaleras.comrsc.org These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to how its electron density is polarized by an external electric field.

For this compound, the presence of both electron-donating (implicitly, the benzene ring) and strong electron-withdrawing groups (nitro and trifluoromethyl) suggests the potential for significant NLO properties. The intramolecular charge transfer between these groups is a key factor for a high NLO response.

Quantum chemical calculations would typically start with geometry optimization to find the most stable molecular structure. Following this, properties such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) would be calculated. The first hyperpolarizability is a measure of the second-order NLO response.

Theoretical studies on brominated dimethoxybenzaldehydes have demonstrated the significant impact of bromine substitution on NLO properties. nih.gov Similarly, research on trifluoromethyl-substituted pyridines has shown that the trifluoromethyl group can enhance the NLO response. journaleras.com The nitro group is a well-known strong acceptor that often leads to large hyperpolarizabilities.

The combination of bromo, nitro, and trifluoromethyl substituents on the benzene ring of this compound is expected to create a molecule with a significant dipole moment and a considerable first hyperpolarizability. The exact values would depend on the interplay and relative positions of these groups.

Table 3: Theoretical NLO Properties and Contributing Factors for this compound

| Property | Description | Influencing Structural Features |

| Dipole Moment (μ) | Measure of molecular polarity | Asymmetric substitution with electron-withdrawing groups |

| Polarizability (α) | Ease of distortion of the electron cloud | Size of the molecule and delocalized pi-system |

| First Hyperpolarizability (β) | Second-order NLO response | Intramolecular charge transfer from donor to acceptor groups |

The values for these properties would need to be determined through specific DFT calculations.

Research Applications in Drug Discovery and Biological Chemistry

Design and Synthesis of Novel Pharmacologically Active Compounds from 2-Bromo-4-nitro-1-(trifluoromethyl)benzene Scaffolds

The strategic placement of reactive groups on the benzene (B151609) ring of this compound enables its use as a precursor in the synthesis of more complex heterocyclic structures with potential therapeutic applications.

The 1,3-thiazolidine-2,4-dione (TZD) core is a well-established pharmacophore in medicinal chemistry, known for its presence in drugs with a range of biological activities, including anticancer properties. ekb.egresearchgate.net The synthesis of TZD derivatives often involves the reaction of an amine with a carbonyl compound and a mercapto-acid. ekb.eg While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a common synthetic route involves the conversion of the starting material to an aniline (B41778) derivative, which can then undergo cyclocondensation to form the thiazolidinone ring. nih.gov

Structurally related compounds bearing a trifluoromethylphenyl moiety have been investigated for their potential as anti-prostate cancer agents. nih.gov The rationale behind designing such molecules often involves targeting the androgen receptor (AR), which plays a crucial role in the progression of prostate cancer. nih.govnih.gov Novel TZD derivatives have been synthesized and evaluated for their ability to interfere with AR signaling. nih.govnih.gov

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. researchgate.net The synthesis of phenazine (B1670421) derivatives can be achieved through various methods, such as the oxidative cyclization of 1,2-diaminobenzene derivatives. nih.gov A plausible synthetic route starting from this compound would involve the reduction of the nitro group to an amine, followed by reactions to form a di-amino intermediate, which can then be cyclized to form the phenazine core. Modular synthetic strategies have been developed to create a library of fluorinated phenazines by starting with fluorinated anilines. nih.gov

In Vitro Biological Activity Assessment

Derivatives synthesized from scaffolds like this compound are subjected to a battery of in vitro tests to determine their biological potential.

The antiproliferative and cytotoxic effects of novel compounds are critical indicators of their potential as anticancer agents. Thiazolidine-2,4-dione derivatives have been shown to suppress the growth of various cancer cell lines, including those of the prostate, breast, and colon. ekb.eg

In one study, a series of novel 1,3-thiazolidine-2,4-diones were synthesized and tested against prostate cancer cell lines, PC-3 and LNCaP. nih.govnih.gov Several of these compounds exhibited significant antiproliferative activity, with some showing better performance than existing standards. nih.govnih.gov For instance, derivatives with specific substitutions demonstrated potent activity against the PC-3 cell line. ekb.eg The trifluoromethyl group is often incorporated into drug candidates to enhance their anticancer activity. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected thiazolidine-2,4-dione derivatives against various cancer cell lines from representative studies.

| Compound ID | Cancer Cell Line | GI50 (μM) | Reference |

| Compound 5d | Leukemia (SR) | 2.04 | ekb.eg |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | ekb.eg | |

| Colon Cancer (COLO 205) | 1.64 | ekb.eg | |

| CNS Cancer (SF-539) | 1.87 | ekb.eg | |

| Melanoma (SK-MEL-2) | 1.64 | ekb.eg | |

| Ovarian Cancer (OVCAR-3) | 1.87 | ekb.eg | |

| Renal Cancer (RXF 393) | 1.15 | ekb.eg | |

| Prostate Cancer (PC-3) | 1.90 | ekb.eg | |

| Breast Cancer (MDA-MB-468) | 1.11 | ekb.eg | |

| Compound 18 | Lung Cancer (A549) | 1.3 ± 0.1 | researchgate.netnih.gov |

| Liver Cancer (HepG2) | 1.9 ± 0.1 | researchgate.netnih.gov | |

| Breast Cancer (MCF-7) | 1.1 ± 0.2 | researchgate.netnih.gov | |

| Compound 29 | Prostate Cancer (PC-3) | - | nih.govnih.gov |

| Prostate Cancer (LNCaP) | - | nih.govnih.gov | |

| Compound 30 | Prostate Cancer (PC-3) | - | nih.govnih.gov |

| Prostate Cancer (LNCaP) | - | nih.govnih.gov | |

| Compound 31 | Prostate Cancer (PC-3) | - | nih.govnih.gov |

| Prostate Cancer (LNCaP) | - | nih.govnih.gov |

GI50 is the concentration required to inhibit cell growth by 50%. Data for compounds 29, 30, and 31 were reported as showing significant activity without specific GI50 values in the source. nih.govnih.gov

The antioxidant potential of new chemical entities is another important aspect of their biological profile, as oxidative stress is implicated in numerous diseases, including cancer. nih.govnih.gov Thiazolidinedione derivatives have been evaluated for their antioxidant capabilities using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging method and ferric ion reduction assays. nih.gov

Studies have shown that certain thiazolidinedione derivatives exhibit promising antioxidant activity, sometimes comparable to standard antioxidants like ascorbic acid. nih.govnih.gov The antioxidant capacity is often linked to the molecule's ability to donate a proton to scavenge free radicals. mdpi.com The inclusion of phenolic fragments in thiazolidinone derivatives has also been explored to enhance their antioxidant properties. mdpi.comresearchgate.net

The table below presents the antioxidant activity of selected thiazolidinedione derivatives from a representative study.

| Compound ID | DPPH Scavenging Activity (% Inhibition at 50μg/ml) | Ferric Ion Reduction Activity (Absorbance at 700nm) | Reference |

| Compound 5c | 78.2 | 0.68 | nih.gov |

| Compound 5d | 82.5 | 0.72 | nih.gov |

| Ascorbic Acid (Standard) | 94.3 | 0.85 | nih.gov |

Elucidation of Biological Mechanisms of Action

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a drug. For anti-prostate cancer agents, a key mechanism often involves the modulation of the androgen receptor (AR). nih.govnih.gov Thiazolidinedione derivatives have been shown to act as AR antagonists, decreasing the expression of AR-stimulated genes such as PSA (Prostate-Specific Antigen) and TMPRSS2. nih.govnih.gov

The anticancer effects of thiazolidinediones can also be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govtg.org.au Activation of PPAR-γ can lead to apoptosis (programmed cell death) in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins. nih.gov These mechanisms can include decreasing the levels of anti-apoptotic proteins like Bcl-2 and survivin, while increasing the levels of pro-apoptotic proteins such as p53 and BAX. nih.govtg.org.au Furthermore, some thiazolidinediones can induce cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov The inhibition of angiogenesis and metastasis are other reported mechanisms through which these compounds can exert their antitumor effects. nih.govtg.org.au

Investigation of Gene Expression Modulation (e.g., Androgen Receptor-stimulated genes)

The general mechanism for such modulation by AR antagonists involves the inhibition of AR-mediated transactivation. Although many AR antagonists repress AR-mediated transactivation, they can also induce a cellular senescence program in an AR-dependent manner in prostate cancer cells, which inhibits tumor growth.

Molecular Interaction Studies with Biological Targets

The specific molecular interactions of this compound with biological targets are a key area of investigation. The trifluoromethyl group is known to enhance the binding affinity of ligands to their protein targets through various interactions, including hydrophobic and electrostatic interactions. In the context of the androgen receptor, non-steroidal antagonists often feature a trifluoromethylphenyl group that occupies a specific hydrophobic pocket within the ligand-binding domain.

Computational docking studies and biophysical assays are often employed to elucidate these interactions. For instance, in related non-steroidal AR antagonists, the trifluoromethyl group has been shown to be crucial for potent antagonistic activity. The nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding or other polar interactions with amino acid residues in the binding pocket. The bromine atom can also form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

The table below summarizes the potential molecular interactions that moieties present in this compound could have with biological targets, based on the known properties of these functional groups in medicinal chemistry.

| Functional Group | Potential Molecular Interactions with Biological Targets |

| Trifluoromethyl | Hydrophobic interactions, dipole-dipole interactions, potential for weak hydrogen bonding with fluorine atoms. |

| Nitro | Hydrogen bonding (as an acceptor), dipole-dipole interactions, potential for π-π stacking interactions. |

| Bromo | Halogen bonding, hydrophobic interactions. |

| Benzene Ring | π-π stacking, hydrophobic interactions. |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological potency of lead compounds. While specific SAR studies centered on this compound as a lead compound are not widely published, the principles of SAR can be applied to understand how modifications to its structure would likely impact its biological activity, particularly as an androgen receptor antagonist.

The development of non-steroidal AR antagonists has provided a wealth of SAR data for related compounds. For these antagonists, the presence and position of the trifluoromethyl group are often critical for high affinity. Similarly, the nature and position of other substituents on the aromatic ring significantly influence activity.

A hypothetical SAR study based on the this compound scaffold might involve the systematic modification of each substituent:

Bromo Group: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with alkyl groups could probe the importance of halogen bonding and steric bulk at that position.

Nitro Group: Shifting the nitro group to other positions on the ring or replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups would reveal the electronic requirements for optimal activity. The reduction of the nitro group to an amino group would also significantly alter the electronic and hydrogen-bonding properties.

Trifluoromethyl Group: While generally considered essential for AR antagonism in many scaffolds, modifications to this group or its replacement with other bulky, lipophilic groups could further define the steric and electronic requirements of the binding pocket.

The following table outlines potential modifications to the this compound scaffold and the predicted impact on biological potency based on general SAR principles for AR antagonists.

| Modification to Scaffold | Rationale | Predicted Impact on Potency (Hypothetical) |

| Replacement of Bromo with Chloro | Investigate the role of halogen size and polarizability in halogen bonding. | May retain or slightly decrease potency. |

| Replacement of Nitro with Cyano | Compare the effect of different electron-withdrawing groups on binding affinity. | Potency may be retained or altered depending on the specific interactions of the cyano group. |

| Positional Isomers of Nitro Group | Determine the optimal position for the electron-withdrawing group for interaction with the target. | Potency is likely to be highly dependent on the position, with some isomers being more active than others. |

| Reduction of Nitro to Amino Group | Introduce a hydrogen bond donor and an electron-donating group. | Likely to significantly decrease antagonist activity and may introduce agonist activity. |

These types of systematic modifications are essential for the rational design of more potent and selective drug candidates.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-nitro-1-(trifluoromethyl)benzene, and what experimental parameters influence yield?

- Methodology : The compound is typically synthesized via sequential halogenation and nitration of trifluoromethyl-substituted benzene derivatives. Bromination is often achieved using N-bromosuccinimide (NBS) or Br₂ in the presence of FeCl₃ as a catalyst . Nitration follows with mixed HNO₃/H₂SO₄, where temperature control (<10°C) minimizes byproducts like regioisomers . Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric ratios of Br₂/HNO₃ are critical for yields exceeding 70% .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

- Methodology :

- X-ray crystallography (using SHELX software ) confirms the ortho positioning of bromine and nitro groups relative to the trifluoromethyl group.

- ¹H/¹⁹F NMR reveals distinct shifts: the CF₃ group appears at ~δ -60 ppm (¹⁹F), while aromatic protons show deshielding due to electron-withdrawing groups .

- IR spectroscopy identifies NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates charge distribution, showing the bromine atom as the primary electrophilic site (Mulliken charge ~-0.3 e). Frontier Molecular Orbital (FMO) analysis predicts HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity toward soft nucleophiles like thiols . Solvent effects (e.g., DMSO) are modeled via the Polarizable Continuum Model (PCM) to refine transition-state energetics .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of derivatives from this compound?

- Methodology : Kinetic studies under varying conditions (base strength, temperature) reveal that:

- E2 elimination dominates with strong bases (e.g., KOtBu) in polar aprotic solvents (DMF), forming trifluoromethyl-substituted benzyne intermediates.

- SNAr substitution is favored with weaker bases (NaHCO₃) in THF, yielding aryl ethers or amines. GC-MS and HPLC-MS (using C18 columns) quantify pathway selectivity .

Q. What strategies mitigate challenges in regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) directs functionalization to the bromine-adjacent position, confirmed by NOESY NMR .

- Protecting groups : Temporary protection of the nitro group (e.g., as a silyl ether) enables selective Suzuki-Miyaura coupling at the bromine site .

Q. How does the compound’s electronic profile influence its role as a precursor in synthesizing bioactive molecules?

- Methodology :

- Hammett substituent constants (σₚ for CF₃ = 0.54, NO₂ = 0.78) predict electron-deficient aromatic systems, enhancing reactivity in Pd-catalyzed cross-couplings.

- In vitro bioassays (e.g., antifungal studies against Candida albicans) show that derivatives with electron-withdrawing groups exhibit MIC₉₀ values <10 µg/mL .

Data Contradictions and Resolution

Q. Why do reported yields for nitration vary widely (50–85%) across studies, and how can reproducibility be improved?

- Analysis : Discrepancies arise from:

- Incomplete mixing during nitration, leading to localized overheating and decomposition.

- Regioisomer formation (e.g., 3-nitro vs. 4-nitro products), detectable via HPLC with UV detection at 254 nm .

- Resolution : Use of automated syringe pumps for reagent addition and inline FTIR monitoring of reaction progression ensures consistent yields >80% .

Methodological Resources

- Spectral Data : PubChem CID-specific NMR/IR datasets (https://pubchem.ncbi.nlm.nih.gov ) .

- Crystallography : SHELX-2018 for structure refinement .

- Computational Modeling : Gaussian 16 with PCM solvent parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息